Dilazep dihydrochloride monohydrate is a pharmaceutical compound primarily recognized for its vasodilating properties and its role as an adenosine reuptake inhibitor. It is utilized in the treatment of various cardiovascular and renal conditions, including ischemic heart disease and chronic glomerulonephritis. The compound is classified under vasodilators and is known for its antiplatelet effects, making it beneficial in managing conditions that require improved blood flow and reduced platelet aggregation.
Dilazep dihydrochloride monohydrate is derived from the chemical synthesis of specific precursors, which involve complex organic reactions. It belongs to the class of compounds known as adenosine reuptake inhibitors and has been categorized under the anatomical therapeutic chemical classification system as a vasodilator used in cardiac diseases. The compound's trade name includes Comelian Kowa, and it is often prescribed for patients with ischemic heart disease or renal dysfunction .
The synthesis of dilazep dihydrochloride monohydrate involves several steps:
Dilazep dihydrochloride monohydrate has the molecular formula and a molar mass of approximately 695.626 g/mol. Its structure features multiple functional groups, including methoxy groups and a complex aromatic system, which contribute to its pharmacological activity. The absence of defined stereocenters classifies it as an achiral molecule .
Dilazep dihydrochloride monohydrate participates in various chemical reactions that are essential for its pharmacological effects:
The mechanism by which dilazep dihydrochloride monohydrate operates involves several biochemical pathways:
Dilazep dihydrochloride monohydrate exhibits distinct physical and chemical properties:
Dilazep dihydrochloride monohydrate has several scientific uses:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3